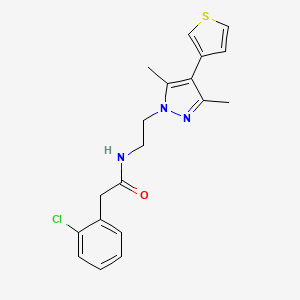

2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

BenchChem offers high-quality 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3OS/c1-13-19(16-7-10-25-12-16)14(2)23(22-13)9-8-21-18(24)11-15-5-3-4-6-17(15)20/h3-7,10,12H,8-9,11H2,1-2H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKORARCVROAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)CC2=CC=CC=C2Cl)C)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a chlorophenyl group, a thiophene ring, and a pyrazole moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 333.82 g/mol. The structure includes:

- Chlorophenyl Group: Enhances lipophilicity and potential interactions with biological targets.

- Thiophene Ring: Known for its role in various biological activities.

- Pyrazole Moiety: Associated with significant pharmacological properties, including anti-inflammatory and anticancer effects.

Synthesis

The synthesis of 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine in the presence of a base such as triethylamine. This process can be optimized by adjusting reaction conditions like temperature and solvent choice to enhance yield and purity .

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer activities. For instance, derivatives similar to 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide have shown effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| H460 | 6.2 |

| A549 | 43.4 |

| HT-29 | 27.3 |

These findings suggest that the compound could modulate enzyme activity or inhibit specific pathways involved in cancer progression .

Anti-inflammatory Activity

The pyrazole structure is also linked to anti-inflammatory effects. Studies have demonstrated that similar compounds possess COX-1/COX-2 inhibitory activity, making them potential candidates for treating inflammatory diseases. For example, some derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .

The mechanism of action for 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide likely involves interaction with specific biological targets such as enzymes or receptors. The presence of both chlorophenyl and thiophene moieties may enhance binding affinity and selectivity towards these targets .

Study on Pyrazole Derivatives

In a comprehensive review of pyrazole derivatives conducted between 2018 and 2021, it was found that several compounds exhibited promising biological activities including:

- Antimicrobial properties

- Anticancer effects

These studies highlighted the significance of structural modifications in enhancing biological efficacy .

Clinical Relevance

Research has shown that pyrazole-based compounds can effectively inhibit cancer cell proliferation and exhibit low toxicity in vivo. For instance, one study reported minimal degenerative changes in vital organs after administration of pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic properties, particularly in:

- Anticancer Activity : Studies suggest that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The unique structural components allow for interactions with bacterial enzymes or receptors, potentially leading to the development of new antibiotics.

Case Studies

A study investigating the anticancer properties of structurally related compounds demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cancer progression .

Another research focused on the synthesis of thienopyridine derivatives from related chlorophenylacetamides highlighted their potential as novel agents against inflammation and infections. These compounds showed promising results in vitro, indicating their role as effective drug candidates .

Material Science Applications

In addition to medicinal uses, 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide can serve as a building block in organic synthesis for creating more complex materials. Its unique structural features can be exploited in developing polymers or other materials with tailored properties for industrial applications.

Summary Table of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibits cell proliferation |

| Antimicrobial agents | Effective against bacterial enzymes | |

| Material Science | Building block for polymers | Tailored properties for industrial use |

| Synthesis of complex organic molecules | Enhances material characteristics |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) between 2-(2-chlorophenyl)acetic acid and the pyrazole-ethylamine derivative. Activation of the carboxylic acid with EDC in dichloromethane, followed by reaction with the amine at 273 K for 3 hours, yields the acetamide. Purification via recrystallization (e.g., methylene chloride) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC (C18 column, acetonitrile/water gradient) for purity assessment.

- NMR (1H/13C in CDCl3 or DMSO-d6) to confirm substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl).

- Mass spectrometry (HRMS) for molecular ion verification .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but may hydrolyze under strongly acidic/basic conditions due to the acetamide group. Store at -20°C in anhydrous environments to prevent degradation. Solubility in aqueous buffers can be enhanced using cyclodextrins or surfactants for biological assays .

Advanced Research Questions

Q. How does the spatial arrangement of substituents (e.g., thiophen-3-yl, chlorophenyl) influence molecular conformation and intermolecular interactions?

- Methodological Answer : X-ray crystallography reveals that steric repulsion between the 2-chlorophenyl and pyrazole-thiophene groups creates dihedral angles >60°, reducing π-π stacking. Hydrogen bonding (N–H⋯O/N) forms dimers (R22(10) motifs), critical for crystal packing. Computational modeling (DFT, Gaussian) can predict torsional barriers and electrostatic potential surfaces .

Q. What strategies resolve contradictions in biological activity data between this compound and analogs with minor structural variations?

- Methodological Answer : Compare substituent effects systematically:

- Replace thiophen-3-yl with thiophen-2-yl to assess steric/electronic impacts on receptor binding.

- Use molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., Leishmania enzymes).

- Validate with isothermal titration calorimetry (ITC) to quantify binding affinities and enthalpic contributions .

Q. How can the reactivity of the acetamide group be exploited for functionalization or prodrug design?

- Methodological Answer : The acetamide’s NH group undergoes nucleophilic substitution (e.g., alkylation with iodomethane) or condensation with aldehydes to form Schiff bases. For prodrugs, introduce enzymatically cleavable groups (e.g., ester linkages) at the acetamide carbonyl .

Q. What experimental designs are optimal for evaluating this compound’s potential in proteomics or antimicrobial studies?

- Methodological Answer :

- Proteomics : Use affinity chromatography with the compound immobilized on NHS-activated Sepharose to capture interacting proteins. Validate with SDS-PAGE and LC-MS/MS .

- Antimicrobial assays : Perform microbroth dilution (CLSI guidelines) against Leishmania promastigotes or Plasmodium falciparum, with IC50 determination via SYBR Green fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.